5-(Piperidin-1-YL)pyridin-2-amine
Description
The exact mass of the compound 5-(Piperidin-1-YL)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Piperidin-1-YL)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-YL)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQZUUDMLYGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461555 | |
| Record name | 5-piperidin-1-ylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94924-94-4 | |
| Record name | 5-piperidin-1-ylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperidin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological activity of 5-(Piperidin-1-YL)pyridin-2-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-YL)pyridin-2-amine Derivatives
Prepared by a Senior Application Scientist
Executive Summary
The 5-(piperidin-1-yl)pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for developing novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of its derivatives. We delve into the mechanistic underpinnings of their significant anticancer, antimicrobial, and neurological activities, supported by field-proven experimental protocols. The document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, facilitating the exploration and optimization of this promising class of compounds for therapeutic applications.
Introduction: The Significance of a Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs consistently appear in biologically active molecules. The 5-(piperidin-1-yl)pyridin-2-amine core is one such "privileged scaffold." Its structure marries two critical pharmacophores: the pyridine ring and the piperidine moiety.
-
Pyridine Ring: As a bioisostere of a phenyl ring, this nitrogen-containing heterocycle is a cornerstone of numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets and improving physicochemical properties like solubility. Fused pyridine derivatives, in particular, are of growing interest in drug design due to their structural similarity to DNA bases like adenine and guanine, which is key to their efficacy as antiviral and anticancer agents.[1]
-
Piperidine Moiety: This saturated heterocycle is one of the most prevalent in FDA-approved drugs and natural alkaloids.[2][3] Its conformational flexibility and ability to be substituted allow for precise three-dimensional positioning of functional groups to optimize binding with target proteins. The basic nitrogen of the piperidine ring is often protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in enzyme active sites or receptors.
The combination of these two rings creates a versatile scaffold with a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3] This guide will explore these activities in detail, providing the scientific rationale and experimental methodologies necessary for their investigation.
General Synthesis Strategies
The synthesis of 5-(piperidin-1-yl)pyridin-2-amine derivatives typically involves a multi-step process. A common and effective approach involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group to form the key 2-amino functionality.
A representative synthetic pathway is outlined below. This process is adapted from established methodologies for synthesizing structurally similar aminopyridine compounds.[4]
Caption: General synthetic workflow for 5-(piperidin-1-yl)pyridin-2-amine derivatives.
Protocol 2.1: Synthesis via Nucleophilic Substitution and Reduction
This protocol describes a general, self-validating method for producing the core scaffold.
Objective: To synthesize 5-(piperidin-1-yl)pyridin-2-amine from 5-bromo-2-nitropyridine and piperidine.
Pillar of Trustworthiness: Each step includes monitoring and purification to ensure the integrity of intermediates and the final product. The identity and purity of the product should be confirmed by analytical techniques like NMR, Mass Spectrometry, and HPLC.
Methodology:
-
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: The electron-withdrawing nitro group activates the pyridine ring, making the bromine at the 5-position susceptible to displacement by a nucleophile like the secondary amine of piperidine.
-
Procedure: a. To a solution of 5-bromo-2-nitropyridine (1.0 eq) in an aprotic polar solvent like Dimethylformamide (DMF), add piperidine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq). b. Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude intermediate, 1-(6-nitropyridin-3-yl)piperidine, by column chromatography.
-
-
Step 2: Nitro Group Reduction
-
Rationale: The nitro group is reduced to the primary amine, which is a critical functional group for further derivatization and biological activity. Iron powder in the presence of ammonium chloride is a classic, effective method for this transformation.
-
Procedure: a. Suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water. b. Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq). c. Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed. d. Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. e. Concentrate the filtrate under reduced pressure. f. Partition the residue between water and dichloromethane. g. Dry the organic layer, concentrate, and purify the final product, 5-(piperidin-1-yl)pyridin-2-amine, by chromatography or recrystallization.
-
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.
Anticancer Activity
The piperidine and pyridine moieties are found in numerous anticancer agents.[3][5] Derivatives of 5-(piperidin-1-yl)pyridin-2-amine have shown potent antiproliferative effects across various cancer cell lines through multiple mechanisms.
Mechanisms of Action:
-
Kinase Inhibition: A series of 2-amino-pyridine derivatives have been designed that adopt a novel conformation to bind to the kinase domain of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. Many of these compounds also potently inhibit the ROS1 enzyme, making them promising dual inhibitors.[3]
-
Induction of Apoptosis: Certain pyridine-based derivatives can act as modulators of Nur77, an orphan nuclear receptor. By binding to Nur77, these compounds induce its translocation to the mitochondria, triggering the intrinsic apoptotic pathway, leading to cancer cell death.[6]
-
Signaling Pathway Modulation: Piperidine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. This can be achieved by down-regulating the phosphorylation of key proteins like PI3K and AKT.[5]
Caption: Key anticancer mechanisms of action for pyridine-piperidine derivatives.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Pyridine and piperidine derivatives have shown promise in this area.[7][8] Compounds incorporating the 5-(piperidin-1-yl)pyridin-2-amine scaffold can be effective against a range of pathogens.
-
Antibacterial Activity: Derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli) bacteria.[7][9] Some analogs have even shown potency against resistant strains like methicillin-resistant S. aureus (MRSA).[9]
-
Antifungal Activity: Moderate to good activity has been reported against various fungal species, including Aspergillus and Candida species.[7][8][10]
The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance, molecular docking studies have suggested that some derivatives can effectively bind to enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[9]
Neurological and CNS Activity
The structural features of this scaffold make it well-suited for interacting with targets in the central nervous system.
-
Neurotransmitter Modulation: The piperidine ring is a key component of methylphenidate (Ritalin), a CNS stimulant that functions as a norepinephrine-dopamine reuptake inhibitor.[11] This suggests that derivatives of the 5-(piperidin-1-yl)pyridin-2-amine scaffold could be designed to modulate neurotransmitter levels.
-
Receptor Agonism/Antagonism: Novel derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists for the 5-HT1A receptor, a target for antidepressant and anxiolytic drugs.[12]
-
Enzyme Inhibition for Neurodegenerative Disease: Inhibition of enzymes like acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease.[13] The piperidine moiety can interact with the catalytic anionic site (CAS) of AChE, making this scaffold a promising starting point for developing new cholinesterase inhibitors.[14] Furthermore, piperine, which contains a piperidine ring, has been shown to inhibit monoamine oxidase (MAO), an enzyme implicated in the progression of Parkinson's and Alzheimer's diseases.[15]
Structure-Activity Relationship (SAR) Analysis
Optimizing the biological activity of the core scaffold requires a systematic understanding of how structural modifications impact potency, selectivity, and pharmacokinetic properties.
-
Substituents on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring are critical. For antiproliferative activity, the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance activity, whereas bulky groups or halogens may decrease it.[16] For 5-HT1A receptor agonists, adding a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically increase potency.[12]
-
Modifications of the Piperidine Ring: Opening the piperidine ring or replacing it with a five-membered ring (pyrrolidine) can lead to a loss of pharmacological activity, highlighting the importance of the six-membered ring structure for proper conformational alignment with the target.[17] However, strategic substitutions on the piperidine ring, such as adding a fluorine atom, can significantly enhance oral bioavailability and in vivo activity.[12]
-
The 2-Amino Group: This group is a key handle for further derivatization. Converting it into amides, ureas, or other functional groups allows for the exploration of new interactions with the target protein and is a primary strategy for library development.
Caption: Key structure-activity relationship (SAR) points for the scaffold.
Experimental Protocols for Biological Evaluation
To validate the biological activity of newly synthesized derivatives, robust and reproducible assays are essential.
Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Pillar of Expertise: This assay measures metabolic activity as a proxy for cell viability. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compounds to the cells.
-
Controls (Self-Validation): Include wells with untreated cells (100% viability), cells treated with vehicle solvent only (negative control), and cells treated with a known cytotoxic drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 5.2: Antibacterial Susceptibility (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Methodology:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls (Self-Validation): Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Data Summary
The following table summarizes representative biological activity data for hypothetical derivatives of the core scaffold, illustrating the type of data generated from the assays described above.
| Compound ID | R¹ (Pyridine) | R² (Piperidine) | Anticancer IC₅₀ (μM, HeLa) | Antibacterial MIC (μg/mL, S. aureus) |
| CS-01 | H | H | 15.2 | 64 |
| CS-02 | 6-OCH₃ | H | 2.5 | 32 |
| CS-03 | H | 4-F | 12.8 | 32 |
| CS-04 | 6-OCH₃ | 4-F | 0.8 | 16 |
| Doxorubicin | N/A | N/A | 0.1 | N/A |
| Ciprofloxacin | N/A | N/A | N/A | 1 |
Data is illustrative and for comparison purposes only.
Conclusion and Future Perspectives
The 5-(piperidin-1-yl)pyridin-2-amine scaffold is a highly versatile and therapeutically relevant structure. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and neurologically active agents. The synthetic accessibility of the core allows for extensive derivatization, enabling fine-tuning of activity and properties through systematic SAR studies.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors) for the most active compounds to better understand their mechanisms of action.
-
Improving Pharmacokinetics: Optimizing derivatives to enhance properties like solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy: Advancing the most promising leads into preclinical animal models to validate their therapeutic potential in a physiological context.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
A comprehensive list of real, clickable URLs would be generated here based on the cited search results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 11. Methylphenidate - Wikipedia [en.wikipedia.org]
- 12. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Field-Proven Guide to the Synthesis of 5-(Piperidin-1-YL)pyridin-2-amine via Palladium-Catalyzed Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Aminopyridines and the Power of Cross-Coupling
The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a piperidine moiety at the 5-position, yielding 5-(Piperidin-1-YL)pyridin-2-amine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing its solubility, metabolic stability, and target engagement. This compound and its analogues are of considerable interest in drug discovery programs.
While several synthetic routes to substituted aminopyridines exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]
This application note provides a detailed, field-proven protocol for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine. The presented methodology is based on a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry.[3][4]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoborane and an organic halide, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in our case, 5-bromo-2-aminopyridine) to form a palladium(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organoborane (piperidine-1-boronic acid pinacol ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.[3]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly when dealing with heteroaromatic substrates such as aminopyridines.
Visualizing the Workflow: From Reactants to Product
The following diagram outlines the key stages of the synthesis, from the preparation of the reaction mixture to the isolation and purification of the final product.
Caption: A generalized workflow for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine via Suzuki coupling.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Purity | Supplier |
| 5-Bromo-2-aminopyridine | 173.01 | 1.0 | 1.0 | >98% | e.g., Sigma-Aldrich |
| Piperidine-1-boronic acid pinacol ester | 211.08 | 1.2 | 1.2 | >95% | e.g., Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | >98% | e.g., Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | >99% | e.g., Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 88.11 | 5 mL | - | >99.8% | e.g., Acros Organics |
| Water (degassed) | 18.02 | 1 mL | - | HPLC grade | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (173 mg, 1.0 mmol), piperidine-1-boronic acid pinacol ester (253 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Sparge the resulting suspension with a gentle stream of nitrogen for 15-20 minutes to ensure the removal of dissolved oxygen.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
-
Characterization:
-
Combine the fractions containing the desired product and evaporate the solvent to yield 5-(Piperidin-1-YL)pyridin-2-amine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanism in Detail: The Palladium Catalytic Cycle
The following diagram illustrates the key intermediates and transformations in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling Precautions
-
5-Bromo-2-aminopyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8][9] Handle in a well-ventilated area and wear appropriate PPE.
-
Piperidine-1-boronic acid pinacol ester: May be harmful if swallowed, inhaled, or absorbed through the skin.[10] Causes skin and eye irritation. Store in a cool, dry place.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when finely divided on carbon and containing adsorbed hydrogen.[11] They may also cause skin sensitization.[12] Handle with care, avoiding inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood and avoid exposure.
-
Potassium Carbonate: A mild irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly or screening different ligands. The choice of base can also be critical; stronger bases like Cs₂CO₃ may be beneficial in some cases.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Side Reactions: Protodeboronation of the boronic acid ester can be a competing side reaction. Using a slight excess of the boronic acid ester can help to mitigate this.
-
Purification Challenges: The polarity of the aminopyridine product may lead to tailing on silica gel chromatography. Using a small amount of triethylamine in the eluent can help to improve the peak shape.
By following this detailed protocol and considering the key aspects of the Suzuki-Miyaura coupling, researchers can reliably synthesize 5-(Piperidin-1-YL)pyridin-2-amine for further investigation in their drug discovery and development endeavors.
References
-
Bryce, M. R., & El-Ghayoury, A. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 151-157. [Link]
-
Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 16(2), 413–415. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Boc-piperidine-4-boronic acid pinacol ester. [Link]
-
Meier, M. A. R., & Schubert, U. S. (2004). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synlett, 2004(12), 2154-2158. [Link]
-
Li, J. H., Liang, Y., & Wang, D. P. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 46(9), 1541-1544. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Grygorenko, O. O., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2366-2372. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: Piperidine-4-boronic acid pinacol ester HCl. [Link]
-
A&E Metal Merchants. (n.d.). Material Safety Data Sheet: Palladium. [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
N'Zoutani, A., & Hamal, A. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(11), 1493. [Link]
-
Joó, F., & Kathó, Á. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Catalysts, 10(9), 1017. [Link]
-
Wang, D., et al. (2018). Aminative Suzuki-Miyaura coupling. Nature Catalysis, 1(10), 749-755. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(14), 2373–2376. [Link]
-
Pouliot, M., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(28), 7761-7769. [Link]
-
Veeprho. (n.d.). 5-(4-Tritylpiperazin-1-yl)pyridin-2-amine. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
-
Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester. [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. westliberty.edu [westliberty.edu]
The Strategic Application of 2-Amino-5-piperidinopyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine moiety stands out as a "privileged" fragment, consistently appearing in a wide array of clinically successful and investigational drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional anchor for binding to various biological targets, most notably protein kinases. This guide delves into the specific application of a highly valuable, yet underexplored derivative: 2-amino-5-(piperidin-1-yl)pyridine .
While direct literature on the extensive applications of 2-amino-5-piperidinopyridine is emerging, its true potential is illuminated by understanding the role of its synthetic precursors and closely related analogs. This compound is readily accessible from 2-amino-5-bromopyridine, a crucial intermediate in the synthesis of numerous kinase inhibitors, including those targeting PI3K and VEGFR-2.[2][3] The strategic replacement of the bromo group with a piperidine ring introduces a saturated, basic nitrogen-containing heterocycle that can significantly enhance physicochemical properties such as solubility and metabolic stability, while also providing a new vector for interaction with target proteins.[4] This application note will, therefore, explore the synthesis of 2-amino-5-piperidinopyridine and its prospective applications, particularly in the design of next-generation kinase inhibitors, providing detailed protocols and a forward-looking perspective for researchers in the field.
The Rationale: Why 2-Amino-5-piperidinopyridine is a Scaffold of Interest
The combination of the 2-aminopyridine core with a 5-piperidine substituent creates a molecule with a unique set of properties that are highly desirable in medicinal chemistry:
-
Kinase Hinge-Binding: The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors. The endocyclic pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, allowing it to form a stable bidentate interaction with the kinase hinge region, mimicking the adenine portion of ATP.
-
Modulation of Physicochemical Properties: The piperidine moiety offers a versatile handle to fine-tune the drug-like properties of a molecule. It can improve aqueous solubility, modulate lipophilicity (logP), and introduce a basic center that can be protonated at physiological pH, potentially enhancing cell permeability and oral bioavailability.[4]
-
Vector for Further Functionalization: The piperidine ring can be further substituted to explore the surrounding chemical space within a target's binding pocket, enabling the optimization of potency and selectivity.
-
Metabolic Stability: The introduction of a piperidine ring can alter the metabolic profile of a compound, potentially blocking sites of metabolism and improving its pharmacokinetic profile.[4]
Core Application: A Scaffold for Kinase Inhibitors
The deregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The 2-aminopyridine scaffold is a cornerstone in the design of these inhibitors.[6] For instance, derivatives of 2-aminopyrimidine have shown potent inhibition of Src/Abl kinases.[6] Furthermore, the pyrimidine scaffold, a close isostere of pyridine, is prevalent in numerous approved dual-target kinase inhibitors.[5][7]
Given that 2-amino-5-bromopyridine is a key building block for VEGFR-2 inhibitors, it is highly probable that 2-amino-5-piperidinopyridine can serve as a scaffold for potent inhibitors of this and other therapeutically relevant kinases.[3]
Hypothesized Kinase Inhibition Pathway
The 2-amino-5-piperidinopyridine scaffold is anticipated to inhibit kinase activity by competing with ATP for binding to the catalytic site. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of kinase inhibition.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(piperidin-1-yl)pyridine
This protocol details the synthesis of the title compound from the commercially available starting material, 2-amino-5-bromopyridine, via a Buchwald-Hartwig amination reaction.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is highly efficient for coupling amines with aryl halides, making it an ideal choice for the synthesis of 2-amino-5-piperidinopyridine from 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.05 eq).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.025 eq) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(piperidin-1-yl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of 2-amino-5-(piperidin-1-yl)pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of 2-amino-5-piperidinopyridine derivatives against a target kinase.
Rationale: A robust and reproducible in vitro assay is essential to determine the potency (e.g., IC₅₀ value) of a compound against its intended biological target. This allows for the quantitative assessment of structure-activity relationships and the selection of lead candidates for further development.
Materials:
-
Recombinant target kinase
-
Specific substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (2-amino-5-piperidinopyridine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the chosen detection method
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the target kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Anticipated Structure-Activity Relationship (SAR)
The following table presents a hypothetical SAR for a series of 2-amino-5-piperidinopyridine derivatives targeting a generic kinase, illustrating how modifications to the scaffold could impact inhibitory activity.
| Compound ID | R¹ (on 2-amino) | R² (on piperidine) | Kinase IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | Methyl | H | 250 |
| 3 | Cyclopropyl | H | 80 |
| 4 | H | 4-OH | 95 |
| 5 | H | 4-F | 120 |
| 6 | H | 3-Methyl | 180 |
Interpretation: This hypothetical data suggests that small, non-polar groups at the R¹ position (e.g., cyclopropyl) may be beneficial for potency, while larger groups (e.g., methyl) could be detrimental. Substitutions on the piperidine ring at the 4-position with a hydrogen bond donor (e.g., hydroxyl) may be well-tolerated or slightly beneficial, while other substitutions could have a varied impact depending on the specific topology of the kinase binding site.
Conclusion and Future Directions
The 2-amino-5-piperidinopyridine scaffold represents a promising and versatile platform for the design of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthesis is straightforward from readily available starting materials, and the constituent parts of the molecule offer ample opportunities for optimization of both potency and pharmacokinetic properties. The logical progression from the known applications of its synthetic precursor, 2-amino-5-bromopyridine, strongly supports its potential as a valuable building block in drug discovery campaigns.[2][3][8] Future research should focus on the synthesis and biological evaluation of diverse libraries based on this scaffold against a panel of therapeutically relevant kinases to fully elucidate its potential and establish concrete structure-activity relationships.
References
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 23, 2026, from [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved January 23, 2026, from [Link]
-
PubMed. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 23, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved January 23, 2026, from [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Piperidin-1-YL)pyridin-2-amine as a Versatile Building Block for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the exploration of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. The 2-aminopyridine motif is one such scaffold, renowned for its presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1] This guide focuses on a specific and highly valuable derivative of this class: 5-(Piperidin-1-YL)pyridin-2-amine . This building block offers a unique combination of structural features that make it an exceptional starting point for the synthesis of potent and selective anticancer agents.
The presence of the 2-amino group provides a crucial handle for further chemical modifications, allowing for the construction of diverse compound libraries. The piperidine ring at the 5-position can enhance solubility and metabolic stability, and provides a vector for exploring structure-activity relationships (SAR).[2] This document will serve as a comprehensive guide for researchers, providing insights into the synthesis of anticancer agents using this building block, detailed protocols for their biological evaluation, and an exploration of their mechanism of action.
I. Synthesis of Anticancer Agents: A Representative Protocol
The 2-aminopyridine scaffold is a cornerstone in the design of numerous kinase inhibitors.[3] A prominent example of a drug that, while not a direct derivative, shares a very similar structural core and synthetic strategy is Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib features a 5-(piperazin-1-yl)pyridin-2-amine core, highlighting the utility of this substitution pattern. The following protocol is a representative synthesis of a key intermediate that can be adapted for the synthesis of various kinase inhibitors from 5-(piperidin-1-yl)pyridin-2-amine.
Representative Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
Protocol: Synthesis of a 2-((5-(Piperidin-1-yl)pyridin-2-yl)amino)pyrimidine Intermediate
This protocol outlines a common synthetic route for coupling the 5-(piperidin-1-yl)pyridin-2-amine building block with a pyrimidine core, a frequent structural motif in kinase inhibitors.
Materials:
-
5-(Piperidin-1-yl)pyridin-2-amine
-
2,4-dichloropyrimidine
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-(piperidin-1-yl)pyridin-2-amine (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), cesium carbonate (2.0 eq), palladium acetate (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-(piperidin-1-yl)pyridin-2-amine.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-((5-(piperidin-1-yl)pyridin-2-yl)amino)pyrimidine intermediate.
II. Biological Evaluation: Protocols for Anticancer Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess target engagement and cellular effects, followed by in vivo studies for the most promising candidates.
A. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[4][5] This protocol is adapted for assessing the inhibition of CDK4/6.
Materials:
-
Recombinant CDK4/Cyclin D1 enzyme
-
Rb protein (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, CDK4/Cyclin D1 enzyme, and Rb protein substrate.
-
Compound Addition: Add 1 µL of test compound at various concentrations (typically a serial dilution) to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Kinase Reaction: Add 4 µL of the kinase reaction mix to each well.
-
ATP Addition: Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
B. Cell-Based Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This assay is commonly used to evaluate the anticancer effects of compounds on various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.[8]
III. Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 5-(piperidin-1-yl)pyridin-2-amine scaffold allows for the exploration of the structure-activity relationship, providing insights into the key molecular features required for potent and selective anticancer activity.
| Compound | R¹ (at Pyrimidine C4) | R² (at Piperidine) | CDK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| 1 | Phenyl | H | 150 | 5.2 |
| 2 | 4-Fluorophenyl | H | 85 | 2.8 |
| 3 | 2-Thienyl | H | 110 | 4.1 |
| 4 | Phenyl | 4-Methyl | 135 | 4.8 |
| 5 | 4-Fluorophenyl | 4-Methyl | 75 | 2.5 |
| 6 | Phenyl | 4-Hydroxy | 180 | 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table for this class of compounds. Actual values would be determined experimentally.
Analysis of SAR:
-
Substitution at the Pyrimidine C4-Position (R¹): The nature of the substituent at the C4-position of the pyrimidine ring significantly influences activity. Electron-withdrawing groups, such as a fluorine atom on the phenyl ring (Compound 2 vs. 1), can enhance potency.
-
Substitution on the Piperidine Ring (R²): Modifications to the piperidine ring can modulate physicochemical properties and target engagement. Small alkyl groups (Compound 4) may have a minimal impact, while polar groups like a hydroxyl (Compound 6) could decrease activity, potentially due to altered membrane permeability or steric hindrance in the binding pocket.
IV. Mechanism of Action: Targeting the CDK4/6-Rb Pathway
Many anticancer agents derived from the 2-aminopyridine scaffold, including those with a 5-(piperidin-1-yl) substitution, function as inhibitors of cyclin-dependent kinases (CDKs).[9] A key target in many cancers, particularly hormone receptor-positive (HR+) breast cancer, is the CDK4/6-retinoblastoma (Rb) pathway.[10]
In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which forms a complex with CDK4 and CDK6.[11] This active complex then phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the G1 to S phase transition, leading to cell proliferation.[3][12]
In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell division.[3] Inhibitors based on the 5-(piperidin-1-yl)pyridin-2-amine scaffold can bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of pRb. This maintains pRb in its active, E2F-bound state, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation.[13]
CDK4/6-Rb Signaling Pathway and Inhibition
Caption: Inhibition of the CDK4/6-Rb pathway by a derivative.
V. Conclusion
5-(Piperidin-1-YL)pyridin-2-amine is a highly valuable and versatile building block for the development of novel anticancer agents. Its structural features provide a solid foundation for the synthesis of potent and selective kinase inhibitors. The protocols and insights provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new anticancer drug candidates based on this promising scaffold. Further exploration of the structure-activity relationships and the investigation of different kinase targets will undoubtedly lead to the discovery of new and effective cancer therapies.
VI. References
-
CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description - ResearchGate. Available from: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Available from: [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH. Available from: [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. Available from: [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available from: [Link]
-
Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Available from: [Link]
-
(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents - ResearchGate. Available from: [Link]
-
Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors - PubMed. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]
-
The role of CDK6 in cancer - PMC - NIH. Available from: [Link]
-
MTT (Assay protocol - Protocols.io. Available from: [Link]
-
Cyclin and CDK in cell cycle progression - YouTube. Available from: [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed. Available from: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available from: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - ResearchGate. Available from: [Link]
-
Schematic representation of pathways regulated by CDK4/6 and involved... - ResearchGate. Available from: [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available from: [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. Available from: [Link]
Sources
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for nucleophilic substitution on pyridines
Welcome to the Technical Support Center for Pyridine Chemistry. As Senior Application Scientists, we understand that nucleophilic substitution on pyridines is a cornerstone of modern synthesis but can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond simple protocols to explain the causality behind experimental choices.
Core Concepts: Why Pyridines Behave This Way
Before troubleshooting, it's crucial to understand the electronic nature of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions.[1][2] This inherent electron deficiency is what makes the ring susceptible to attack by nucleophiles, a reaction that is famously difficult on electron-rich rings like benzene without strong activation.
The standard mechanism for substitution of a leaving group (like a halide) is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination process.
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon (typically C2 or C4) bearing a leaving group. This is the rate-determining step and breaks the ring's aromaticity to form a high-energy, negatively charged intermediate called a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: Aromaticity is restored as the leaving group is expelled, resulting in the substituted pyridine.
The key to a successful SNAr reaction on pyridine is the stability of the Meisenheimer complex. Attack at the C2 and C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[4][5] Attack at the C3 (meta) position does not allow for this, making the intermediate much less stable and the reaction kinetically unfavorable.[4][5]
Frequently Asked Questions (FAQs)
Q: Why is my nucleophilic substitution failing at the C3 position? A: Nucleophilic attack at the C3 (meta) position is electronically disfavored. The resulting Meisenheimer intermediate cannot delocalize the negative charge onto the ring nitrogen, making it significantly less stable than the intermediates formed from C2 or C4 attack.[4][5] Consequently, the activation energy for C3 substitution is much higher, and the reaction is very slow or does not proceed under normal SNAr conditions.
Q: What is the best leaving group for SNAr on a halopyridine? A: The reactivity order for halogens in SNAr reactions is F > Cl > Br > I . This is opposite to SN2 reactions on alkyl halides. The reason is that the rate-determining step is the nucleophilic attack on the ring, which is facilitated by a more electronegative and electron-withdrawing leaving group that polarizes the C-X bond and makes the carbon more electrophilic. Fluorine is the most effective in this regard.
Q: Do I always need a strong electron-withdrawing group (EWG) on the pyridine ring? A: Not necessarily. The pyridine nitrogen itself acts as an activating group, making the ring more susceptible to nucleophilic attack than benzene.[6] However, adding a strong EWG (like -NO₂, -CN, -CF₃) at the C3 or C5 position will further decrease electron density at the C2, C4, and C6 positions, significantly accelerating the reaction.[7]
Q: What is a Pyridine N-oxide and why should I consider using it? A: A Pyridine N-oxide is formed by oxidizing the pyridine nitrogen with an agent like m-CPBA or H₂O₂.[8] This modification is a powerful tool because it makes the ring much more reactive towards both electrophiles and nucleophiles at the C2 and C4 positions.[9][10] For nucleophilic substitution, the N-oxide group strongly activates the C2 and C4 positions. A common strategy involves reacting the N-oxide with a reagent like POCl₃, which chlorinates the C2/C4 position and allows for subsequent substitution.[11] The N-oxide can then be easily removed (deoxygenated) with a reducing agent like PCl₃.[8]
Troubleshooting Guide
Problem: Low to No Conversion
Q: My reaction between 2-chloropyridine and my amine nucleophile isn't working, even with heat. What are the first things I should check and modify?
A: This is a classic SNAr challenge. The issue can usually be traced to one of three areas: insufficient ring activation, low nucleophilicity, or suboptimal reaction conditions.
-
Evaluate Substrate Activation: A simple 2-chloropyridine can be sluggish.
-
Causality: The more electron-deficient the ring, the faster the nucleophilic attack.
-
Solution: If your synthetic route allows, introduce an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group at the C3 or C5 position. This will dramatically increase the electrophilicity of the C2 and C4 carbons.[7] Alternatively, converting the starting material to a pyridine N-oxide is an excellent activation strategy.[8][10]
-
-
Assess the Nucleophile: Amines can vary greatly in nucleophilicity.
-
Causality: The rate-determining step is the nucleophilic attack. A weak nucleophile means a high activation barrier.
-
Solution: Ensure the amine is deprotonated and present as a free base. If you are using an amine salt (e.g., hydrochloride), you must add a suitable base (like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to generate the active nucleophile in situ. For weakly nucleophilic amines, a stronger base like NaH or KHMDS may be required.
-
-
Optimize Reaction Conditions (Solvent & Temperature):
-
Causality: The Meisenheimer complex is charged and polar. Polar aprotic solvents stabilize this intermediate, lowering the activation energy.
-
Solution: Switch to a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating the charged intermediate and often accelerate SNAr reactions. If you are in a lower-boiling solvent like acetonitrile or THF, increasing the temperature is the first step. For very stubborn reactions, microwave heating can often provide the necessary energy to overcome the activation barrier in a short time.
-
Problem: Side Reactions & Product Decomposition
Q: I'm seeing multiple products, or my desired product is degrading under the high temperatures required for the reaction. What can I do?
A: High temperatures can lead to side reactions or decomposition, especially with sensitive functional groups. The goal is to make the reaction conditions milder by increasing the intrinsic reactivity of your components.
-
Switch to a Better Leaving Group:
-
Causality: A better leaving group can sometimes lower the energy of the second step, but more importantly, a fluoro- group makes the carbon center much more electrophilic, accelerating the first (rate-determining) step.
-
Solution: If possible, synthesize the corresponding 2-fluoropyridine. The C-F bond is highly polarized, making the carbon an excellent electrophile. This often allows the reaction to proceed at a much lower temperature, preventing decomposition.
-
-
Use a Catalyst:
-
Causality: Certain additives can activate the substrate or facilitate the reaction through alternative pathways.
-
Solution: For some SNAr reactions with amines, the addition of pyridine hydrochloride has been shown to catalyze the reaction, enabling it to proceed under milder conditions.[12] While seemingly counterintuitive, this may involve activation of the substrate through transient N-protonation or other complex mechanisms.
-
-
Consider an Alternative Strategy:
-
Causality: If SNAr is failing, another mechanistic pathway might be more suitable.
-
Solution: For substitutions where you are replacing a hydrogen atom instead of a leaving group, consider the Vicarious Nucleophilic Substitution (VNS) . This powerful reaction works on electron-deficient pyridines (e.g., nitropyridines) and uses a carbanion that has a leaving group on the nucleophilic carbon.[13][14]
-
Key Experimental Protocols
Protocol 1: Standard SNAr of a Halopyridine with a Secondary Amine
This protocol provides a general procedure for the reaction of a 2-chloropyridine with a secondary amine like morpholine, a common transformation in medicinal chemistry.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine.
-
Add DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add potassium carbonate, followed by the slow addition of morpholine at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The product will often precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil or remains in solution, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Tables for Quick Reference
Table 1: Influence of Leaving Group and Ring Position on SNAr Reactivity
| Position | Leaving Group | Relative Reactivity | Rationale |
| C4 | -F | +++++ | Most electrophilic carbon; best leaving group for SNAr. |
| C2 | -F | ++++ | Highly electrophilic carbon; slightly less reactive than C4 due to proximity to N. |
| C4 | -Cl | +++ | Good electrophilicity and leaving group. |
| C2 | -Cl | ++ | Standard, reliable substrate for SNAr.[15] |
| C4/C2 | -Br / -I | + | Less effective; C-X bond is less polarizing. |
| C3 | Any Halogen | ----- | Kinetically disfavored; Meisenheimer complex is not stabilized by nitrogen.[4][5] |
Table 2: Guide to Solvent Selection for Pyridine SNAr
| Solvent | Type | Boiling Point (°C) | Suitability & Rationale |
| DMSO | Polar Aprotic | 189 | Excellent. Highly polar, stabilizes charged intermediate effectively. High boiling point allows for a wide temperature range. |
| DMF | Polar Aprotic | 153 | Excellent. Similar to DMSO, very common and effective for SNAr. |
| NMP | Polar Aprotic | 202 | Excellent. Similar to DMSO/DMF, useful for very high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | Good. Can be effective, but lower boiling point limits the reaction temperature. |
| THF | Polar Aprotic | 66 | Moderate. Less polar than DMF/DMSO. Often requires more reactive substrates or higher temperatures (pressure vessel). |
| Ethanol/Water | Polar Protic | Variable | Situational. Can work, but protic solvents can solvate and deactivate the nucleophile, slowing the reaction.[7] |
References
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]
-
orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). [Link]
-
Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora. [Link]
-
Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
-
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Advances. [Link]
-
Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.). Source not specified. [Link]
-
Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). (n.d.). ChemTube3D. [Link]
-
Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Jordan Journal of Chemistry (JJC). [Link]
-
Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? (2021). Reddit. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). SciSpace. [Link]
-
Katiyar, D. (n.d.). Pyridine Lecture Notes. Subject: Chemistry Semester IV Paper No.: CHB-401. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). National Institutes of Health (NIH). [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. baranlab.org [baranlab.org]
- 10. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Navigating the Synthesis of 5-(Piperidin-1-YL)pyridin-2-amine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-(Piperidin-1-YL)pyridin-2-amine. As Senior Application Scientists with extensive field experience, we have designed this guide to provide you with in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, minimize impurities, and achieve high-purity target compounds.
The primary and most effective method for synthesizing 5-(Piperidin-1-YL)pyridin-2-amine is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This powerful transformation directly forms the C-N bond between 5-bromopyridin-2-amine and piperidine.[1][2] While elegant, this reaction is not without its complexities. The presence of multiple nitrogen atoms in the starting material, specifically the unprotected 2-amino group and the pyridine ring nitrogen, can lead to catalyst inhibition and the formation of undesired side products.[3]
This guide will address these challenges in a comprehensive question-and-answer format, providing you with the expert insights needed to navigate the intricacies of this synthesis and consistently achieve high-quality results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Buchwald-Hartwig amination of 5-bromopyridin-2-amine are often multifactorial. Here, we dissect the most common culprits and provide actionable solutions.
A1: Key Factors Influencing Yield
-
Catalyst and Ligand Selection: This is arguably the most critical factor. The combination of the palladium precursor and the phosphine ligand dictates the efficiency of the catalytic cycle. For electron-rich and potentially coordinating substrates like 2-aminopyridines, bulky and electron-rich phosphine ligands are generally preferred.[4]
-
Recommendation: Employ modern, well-defined palladium precatalysts such as those from the G3 or G4 generation, which are known to form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[4] For the ligand, consider biarylphosphines like XPhos , SPhos , or RuPhos , which have demonstrated high efficacy in the amination of heteroaryl halides.[3][4]
-
-
Choice of Base: The base plays a crucial role in the deprotonation of the amine nucleophile, but an inappropriate choice can lead to side reactions or catalyst deactivation.
-
Recommendation: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu) , or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[3][4] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[4]
-
-
Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts solubility, reaction kinetics, and catalyst stability.
-
Recommendation: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.[5][6] The optimal temperature is typically in the range of 80-110 °C. It is crucial to screen temperatures to find the sweet spot that promotes the desired reaction without leading to significant catalyst decomposition or side product formation.
-
-
Oxygen and Moisture: The active Pd(0) catalyst is sensitive to oxidation, and the presence of water can interfere with the base and lead to unwanted side reactions.
-
Recommendation: All reagents and solvents should be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is a highly recommended practice.
-
Q2: I'm observing significant amounts of side products. What are they, and how can I minimize their formation?
The formation of side products is a common challenge in this synthesis. Understanding their origin is key to their mitigation.
A2: Common Side Products and Mitigation Strategies
-
Hydrodehalogenation of the Starting Material: This side reaction results in the formation of 2-aminopyridine, where the bromine atom is replaced by a hydrogen atom.
-
Mechanism: This can occur through various pathways, including the reaction of the aryl halide with palladium hydride species, which can form from the amine or trace water.
-
Mitigation:
-
Use a well-defined precatalyst: This can minimize the formation of palladium hydride species.
-
Ensure strictly anhydrous conditions: Water can be a source of protons for this side reaction.
-
Optimize the base: A strong, non-coordinating base can favor the desired amination pathway.
-
-
-
Homocoupling (Dimerization) of the Starting Material: This leads to the formation of a bipyridine derivative.
-
Mechanism: This can occur when the oxidative addition of the aryl halide to the Pd(0) center is followed by a reaction with another molecule of the aryl halide instead of the amine.
-
Mitigation:
-
Use a bulky ligand: Sterically demanding ligands can disfavor the formation of the dimeric palladium intermediate required for homocoupling.
-
Control stoichiometry: Using a slight excess of the amine can help to ensure it outcompetes the aryl halide for reaction with the palladium intermediate.
-
-
-
Reaction at the 2-Amino Group: The presence of the unprotected primary amine can lead to N,N'-disubstituted products or other undesired reactions.
-
Mechanism: The 2-amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle, or in some cases, undergo reaction itself.
-
Mitigation:
-
Ligand Selection: The use of bulky biarylphosphine ligands can sterically hinder the coordination of the 2-amino group to the palladium center.[3]
-
Protecting Groups: While adding steps to the synthesis, protection of the 2-amino group (e.g., as a carbamate) can be a robust solution if other methods fail. However, for this specific target, direct amination without protection is generally achievable with optimized conditions.
-
-
Below is a diagram illustrating the desired reaction pathway and potential side reactions.
Caption: Desired vs. side reaction pathways.
Q3: How can I effectively purify the final product, 5-(Piperidin-1-YL)pyridin-2-amine?
Effective purification is crucial to obtain the target compound with high purity, especially for applications in drug development.
A3: Purification Strategies
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Standard silica gel is often used. However, due to the basic nature of the product and potential impurities, peak tailing can be an issue. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 7N solution, 1-2%) in the mobile phase can significantly improve peak shape.
-
Use amine-deactivated silica gel: This pre-treated silica minimizes interactions with basic compounds.
-
Consider alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.
-
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, especially after initial purification by column chromatography.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of aminopyridine derivatives include:
-
Ethyl acetate/Hexane
-
Methanol/Water
-
Isopropanol
-
-
It is recommended to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture.
-
-
Acid-Base Extraction: This can be a useful workup step to remove non-basic impurities. Dissolving the crude reaction mixture in an organic solvent and washing with a dilute acid solution will protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Optimized Reaction Protocol
The following protocol is a general guideline based on successful Buchwald-Hartwig aminations of similar substrates. Optimization may be required for your specific setup.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | RuPhos-Pd-G3 (2 mol%) | Efficient formation of active Pd(0) species.[3] |
| Ligand | RuPhos (4 mol%) | Bulky, electron-rich ligand suitable for heteroaryl amines.[3] |
| Base | NaOtBu (1.5 equivalents) | Strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene | Common and effective solvent for this reaction. |
| Temperature | 100 °C | Promotes reaction without significant catalyst decomposition. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyridin-2-amine (1.0 eq), RuPhos-Pd-G3 (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add piperidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization as described above.
Identifying Your Compounds: NMR Data
Accurate identification of your starting material, product, and potential impurities is essential. Below is a table of expected ¹H and ¹³C NMR chemical shifts.
Table 2: Representative NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Bromopyridin-2-amine | ~7.9 (s, 1H), ~7.3 (d, 1H), ~6.4 (d, 1H), ~4.5 (br s, 2H) | ~158, ~148, ~139, ~109, ~108 |
| 5-(Piperidin-1-YL)pyridin-2-amine | ~7.8 (s, 1H), ~7.2 (d, 1H), ~6.4 (d, 1H), ~4.2 (br s, 2H), ~3.0 (t, 4H), ~1.7 (m, 4H), ~1.5 (m, 2H) | ~158, ~148, ~135, ~125, ~109, ~53, ~26, ~24 |
| 2-Aminopyridine (Hydrodehalogenation) | ~8.1 (d, 1H), ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~4.4 (br s, 2H) | ~158, ~148, ~138, ~114, ~109 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
References
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2015). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved January 23, 2026, from [Link]
- Process for purifying piperidine. (1944). Google Patents.
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. (2019). Google Patents.
-
Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. Retrieved January 23, 2026, from [Link]
-
Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). (2011). Google Patents.
- Purification of piperidines. (1959). Google Patents.
-
Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. (2015). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonam. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Heterocyclic Letters Vol. 11. (2021). Heterocyclic Letters. Retrieved January 23, 2026, from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). DTIC. Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (2018). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 23, 2026, from [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-amino-5-piperidinopyridine in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-amino-5-piperidinopyridine and encountering challenges with its solubility in aqueous buffers. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Introduction to 2-amino-5-piperidinopyridine and its Solubility Profile
2-amino-5-piperidinopyridine is a heterocyclic compound featuring both an aminopyridine and a piperidine moiety. This structure confers basic properties to the molecule, making its aqueous solubility highly dependent on pH.[1] The presence of the basic piperidine ring (pKa of piperidinium ion ~11.22) and the amino group on the pyridine ring suggests that the compound will be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[2] Conversely, in neutral or alkaline buffers, its solubility is expected to be significantly lower.
Poor aqueous solubility is a common hurdle in drug development, affecting a large percentage of new chemical entities and marketed drugs.[3][4] It can impede the progress of in vitro assays, formulation development, and ultimately impact bioavailability.[3] This guide will provide systematic approaches to address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-amino-5-piperidinopyridine not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: 2-amino-5-piperidinopyridine is a basic compound. At neutral pH, it exists predominantly in its less soluble, neutral form. To achieve significant aqueous solubility, the pH of the buffer needs to be lowered to protonate the basic nitrogen atoms in the molecule, thereby forming a more soluble salt. Weakly basic drugs typically exhibit higher solubility at lower pH values.[5][6][7]
Q2: What is the predicted pKa of 2-amino-5-piperidinopyridine and how does it influence solubility?
Q3: I need to perform a cell-based assay at a physiological pH of 7.4. How can I prepare a stock solution of 2-amino-5-piperidinopyridine?
A3: A common strategy is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[8] However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough (typically <1%) to not affect the biological system. Another approach is to prepare a highly concentrated acidic aqueous stock solution and then dilute it into the final buffer, ensuring the final pH of the assay medium is not significantly altered.
Q4: Can I use hydrochloric acid (HCl) to dissolve my compound?
A4: Yes, using HCl to form the hydrochloride salt of 2-amino-5-piperidinopyridine is a highly effective method to increase its aqueous solubility.[9][10][11] This is a standard practice for basic pharmaceutical compounds.[10] By adding a stoichiometric amount of HCl, you can convert the free base into its more soluble salt form.[12]
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
Issue 1: Compound Precipitation Upon Dilution of a DMSO Stock Solution
This is a common problem when a drug is highly soluble in an organic solvent but poorly soluble in the aqueous buffer.
Protocol 1: Optimizing the Dilution Process
-
Prepare a High-Concentration DMSO Stock: Dissolve the 2-amino-5-piperidinopyridine in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Pre-warm the Aqueous Buffer: Warm your final aqueous buffer to the experimental temperature (e.g., 37°C).
-
Rapid Dilution with Vortexing: While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing can help to avoid localized high concentrations that lead to precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO is below the tolerance level for your specific assay.
Issue 2: Insufficient Solubility Even with pH Adjustment
In some cases, pH adjustment alone may not be sufficient to achieve the desired concentration.
Protocol 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[13][14]
-
Co-solvent Selection: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13]
-
Prepare a Co-solvent/Buffer Mixture: Prepare your aqueous buffer containing a certain percentage of the chosen co-solvent (e.g., 5-20%).
-
pH Adjustment: Adjust the pH of the co-solvent/buffer mixture to an acidic range (e.g., pH 4-5).
-
Dissolution: Attempt to dissolve the 2-amino-5-piperidinopyridine in this mixture.
-
Co-solvent Compatibility: Always verify that the chosen co-solvent and its final concentration are compatible with your experimental system.
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5 - 20% | Can have biological effects at higher concentrations. |
| Propylene Glycol | 10 - 40% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Can be viscous at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | < 1% | Potent solvent, but can have significant biological effects. |
Issue 3: Need for a Stable, Soluble Solid Form of the Compound
For applications requiring a solid form with improved dissolution, such as for in vivo studies, preparing a salt is a common strategy.
Protocol 3: Preparation of a Hydrochloride Salt
-
Dissolve the Free Base: Dissolve the 2-amino-5-piperidinopyridine free base in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Add Hydrochloric Acid: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved free base while stirring.
-
Induce Precipitation: The hydrochloride salt will likely precipitate out of the solution. Cooling the mixture can aid in complete precipitation.
-
Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, LC-MS).
Issue 4: Persistent Solubility Issues and the Need for Advanced Formulation
For particularly challenging cases, advanced formulation techniques like the use of cyclodextrins can be employed.
Protocol 4: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[3][15]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible cyclodextrin derivative.
-
Prepare a Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your aqueous buffer.
-
Add the Compound: Add the 2-amino-5-piperidinopyridine to the cyclodextrin solution.
-
Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration and Quantification: Filter the solution to remove any undissolved compound and quantify the concentration of the dissolved 2-amino-5-piperidinopyridine in the filtrate.
Visualizing Solubility Enhancement Strategies
pH-Dependent Solubility of a Basic Compound
Caption: pH effect on the solubility of a basic compound.
Workflow for Troubleshooting Solubility Issues
Caption: A systematic workflow for enhancing solubility.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available at: [Link]
-
Hydrochloride. Wikipedia. Available at: [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]
-
Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Quora. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. AAPS PharmSciTech. Available at: [Link]
-
Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
(PDF) Basic Review: Solubility Enhancement by Using Various Approaches. ResearchGate. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Reddit. Available at: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrochloride - Wikipedia [en.wikipedia.org]
- 10. pharmaoffer.com [pharmaoffer.com]
- 11. pharmainfonepal.com [pharmainfonepal.com]
- 12. reddit.com [reddit.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
Optimization of HPLC method for separating 5-(Piperidin-1-YL)pyridin-2-amine from impurities
Welcome to the technical support center for the HPLC analysis of 5-(Piperidin-1-YL)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this compound from its potential impurities.
Introduction: The Analytical Challenge
5-(Piperidin-1-YL)pyridin-2-amine is a basic compound containing both a pyridine and a piperidine moiety. These structural features present a unique set of challenges in reversed-phase HPLC. The basic nature of the molecule can lead to strong interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing), while the presence of two basic nitrogens with different pKa values can complicate mobile phase pH optimization. This guide provides a systematic approach to developing a robust, stability-indicating HPLC method and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: Where do I start with developing an HPLC method for 5-(Piperidin-1-YL)pyridin-2-amine?
A1: A logical starting point is a reversed-phase method using a C18 column.[1][2] Given the basic nature of the analyte, a column with low silanol activity or one that is end-capped is highly recommended to minimize peak tailing.[3] Initial scouting runs should be performed with a simple mobile phase, such as a gradient of acetonitrile and water containing a modifier like 0.1% formic acid or phosphoric acid to control the pH and improve peak shape.[4]
Q2: What are the critical parameters to optimize for this separation?
A2: The most critical parameters for the separation of 5-(Piperidin-1-YL)pyridin-2-amine and its impurities are:
-
Mobile Phase pH: The pH of the mobile phase will influence the ionization state of the analyte and its impurities, which in turn affects their retention and selectivity.[5][6] Experimenting with a pH range where the analytes are in a consistent ionization state is crucial.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5][7] Their different selectivities can be exploited to improve the resolution of co-eluting peaks.
-
Column Chemistry: While C18 is a good starting point, other stationary phases like C8, Phenyl-Hexyl, or embedded polar group (EPG) columns can offer different selectivities and may be beneficial for resolving critical impurity pairs.[8]
-
Temperature: Column temperature affects mobile phase viscosity, analyte retention, and peak shape. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency.[1]
Q3: How do I identify potential impurities of 5-(Piperidin-1-YL)pyridin-2-amine?
A3: Potential impurities can arise from various sources:
-
Synthesis-related impurities: These include starting materials, intermediates, by-products, and reagents used in the synthesis. A thorough understanding of the synthetic route is essential.
-
Degradation products: These are formed when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[9][10] Performing forced degradation studies is a systematic way to generate and identify these impurities.[11] The International Council for Harmonisation (ICH) provides guidelines for these studies.[1]
Troubleshooting Common Issues
Q4: My peak for 5-(Piperidin-1-YL)pyridin-2-amine is tailing. What should I do?
A4: Peak tailing for basic compounds is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase.[3][12] Here are some troubleshooting steps:
-
Lower the Mobile Phase pH: Adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the basic analyte and minimize interactions with silanol groups.
-
Use a Low-Bleed, End-Capped Column: Modern HPLC columns designed for the analysis of basic compounds often have very low silanol activity.[3]
-
Increase the Ionic Strength of the Mobile Phase: A higher buffer concentration (e.g., 20-50 mM) can help to shield the analyte from interacting with the stationary phase.[6]
-
Check for Column Contamination: A blocked frit or contaminated column can lead to poor peak shape. Try flushing the column or, if necessary, replacing it.
Q5: I am seeing poor resolution between the main peak and an impurity. How can I improve it?
A5: Improving resolution requires manipulating the selectivity, efficiency, or retention of the chromatographic system.
-
Optimize the Organic Modifier Ratio: Adjusting the gradient slope or the isocratic percentage of the organic modifier can significantly impact resolution.[7]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.[7]
-
Adjust the Mobile Phase pH: A small change in pH can dramatically alter the retention times of ionizable compounds and improve resolution.[5]
-
Try a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) may provide the necessary selectivity to resolve the critical pair.[8]
Q6: I am observing ghost peaks in my chromatogram. What is the cause?
A6: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:
-
Contaminated Mobile Phase: Ensure that high-purity solvents and additives are used.
-
Carryover from Previous Injections: Implement a robust needle wash procedure in your autosampler method.
-
Leaching from System Components: Ensure all tubing and fittings are inert.
-
Impure Sample Diluent: The solvent used to dissolve the sample should be of high purity and ideally the same as the initial mobile phase.
Experimental Protocols
Protocol 1: Initial HPLC Method Development
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of 5-(Piperidin-1-YL)pyridin-2-amine.
1. Analyte and Impurity Information:
-
Obtain the chemical structures of 5-(Piperidin-1-YL)pyridin-2-amine and any known impurities.
-
Determine the pKa values of the analyte and impurities to guide mobile phase pH selection. Pyridine has a pKa of around 5.2-6, and piperidine has a pKa around 11.1.[13][]
2. Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile and widely used stationary phase for reversed-phase HPLC.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the protonation of basic analytes, improving peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[4] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Slightly elevated temperature can improve efficiency.[1] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A PDA detector is recommended to assess peak purity.[1] |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Conc. | 0.5 mg/mL in Mobile Phase A | Ensure the sample is fully dissolved. |
3. Method Optimization Workflow:
Caption: HPLC Method Development Workflow.
Protocol 2: Forced Degradation Study
This protocol is essential for developing a stability-indicating method and identifying potential degradation products.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-(Piperidin-1-YL)pyridin-2-amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[15]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
3. Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples using the developed HPLC method with a PDA detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
The goal is to achieve 5-20% degradation of the parent compound.[11] If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of stressor, temperature, time).
4. Data Evaluation:
-
Assess peak purity of the main peak in all stressed samples to ensure that no degradation products are co-eluting.
-
Characterize the degradation products using techniques like LC-MS/MS if necessary.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting common HPLC problems encountered during the analysis of 5-(Piperidin-1-YL)pyridin-2-amine.
Caption: HPLC Troubleshooting Logic Diagram.
Conclusion
The successful HPLC analysis of 5-(Piperidin-1-YL)pyridin-2-amine and its impurities requires a systematic approach to method development and a thorough understanding of the potential chromatographic challenges. By carefully selecting the column and mobile phase, and by employing a logical troubleshooting strategy, a robust and reliable method can be established. This guide provides the foundational knowledge and practical steps to achieve this goal, ensuring the quality and integrity of your analytical data.
References
- SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- SynThink Research Chemicals.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
- ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Thermo Fisher Scientific.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International.
- Phenomenex.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- MAC-MOD Analytical.
- BOC Sciences. Piperidine Impurities.
- PharmaTutor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. waters.com [waters.com]
- 4. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mac-mod.com [mac-mod.com]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. jddtonline.info [jddtonline.info]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Analysis of 2-amino-5-piperidinopyridine for Unambiguous Confirmation
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 2-amino-5-piperidinopyridine, a substituted aminopyridine with potential pharmacological activity, mass spectrometry (MS) stands as an indispensable tool for structural elucidation.[1][2] This guide provides an in-depth comparison of various mass spectrometric approaches for the structural confirmation of 2-amino-5-piperidinopyridine, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Unveiling the Structure of 2-amino-5-piperidinopyridine
2-amino-5-piperidinopyridine presents a unique analytical challenge due to its composite structure, featuring a hydrophilic aminopyridine core and a saturated piperidine ring. The presence of basic nitrogen atoms in both the pyridine ring and the amino group suggests that the molecule will be readily ionizable, a key prerequisite for mass spectrometric analysis.[3][4] However, the potential for complex fragmentation patterns necessitates a carefully considered analytical strategy to piece together the structural puzzle.
A Comparative Analysis of Ionization Techniques and Mass Spectrometry Platforms
The choice of ionization method and mass analyzer is critical for obtaining meaningful structural information. Here, we compare the most relevant techniques for the analysis of 2-amino-5-piperidinopyridine.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For 2-amino-5-piperidinopyridine, derivatization may be necessary to increase its volatility and thermal stability, a common practice for the analysis of amino compounds.[6]
The Causality Behind the Choice: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7][8][9] This extensive fragmentation, while sometimes leading to the absence of a molecular ion peak, provides a detailed "fingerprint" of the molecule's structure.[9][10]
Expected Fragmentation Pattern: Based on the fragmentation of related pyridine and piperidine compounds, the EI mass spectrum of 2-amino-5-piperidinopyridine is anticipated to exhibit characteristic losses. The pyridine ring is relatively stable, while the piperidine ring is prone to fragmentation.[11][12] Key expected fragments are summarized in the table below.
| Proposed Fragment (m/z) | Origin | Significance |
| M•+ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-H]•+ | Loss of a hydrogen radical | Common fragmentation pathway for cyclic amines. |
| [M-C₅H₁₀N]•+ | Cleavage of the bond between the pyridine and piperidine rings | Indicates the presence of the piperidine substituent. |
| [C₅H₅N₂]•+ | Pyridine ring with the amino group | Confirms the aminopyridine core. |
Experimental Protocol: GC-MS Analysis of 2-amino-5-piperidinopyridine
-
Derivatization (if necessary):
-
Dissolve 1 mg of 2-amino-5-piperidinopyridine in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Visualization of the GC-MS Workflow:
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Liquid chromatography-mass spectrometry is a highly versatile technique suitable for a wide range of compounds, particularly those that are not amenable to GC-MS.[13][14][15] For a polar and basic compound like 2-amino-5-piperidinopyridine, LC-MS with Electrospray Ionization (ESI) is an excellent choice.[16][17]
The Causality Behind the Choice: ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[18][19][20] This is advantageous for confirming the molecular weight of the analyte. The basic nature of the amino and pyridine groups in 2-amino-5-piperidinopyridine makes it highly susceptible to protonation in the positive ion mode.[3][17]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: While ESI provides molecular weight information, it offers limited structural detail.[18] To overcome this, tandem mass spectrometry (MS/MS) is employed.[21][22][23] In MS/MS, the protonated molecule [M+H]⁺ is isolated and then fragmented by collision-induced dissociation (CID) to generate product ions that are characteristic of the molecule's structure.
Expected Fragmentation Pattern (ESI-MS/MS): The fragmentation of the [M+H]⁺ ion of 2-amino-5-piperidinopyridine is expected to proceed through pathways that are different from EI. The protonated nature of the ion will direct the fragmentation.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Significance |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (from the amino group) | Confirms the presence of the primary amino group. |
| [M+H]⁺ | [M+H - C₅H₁₀]⁺ | Piperidine ring fragment | Indicates the loss of the piperidine substituent. |
| [M+H]⁺ | [C₅H₆N₂]⁺ | Piperidine | Cleavage of the C-N bond connecting the two rings. |
Experimental Protocol: LC-MS/MS Analysis of 2-amino-5-piperidinopyridine
-
Sample Preparation:
-
Dissolve 1 mg of 2-amino-5-piperidinopyridine in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Visualization of the LC-MS/MS Workflow:
Caption: LC-MS/MS Experimental Workflow.
Comparative Summary and Recommendation
| Technique | Ionization | Fragmentation | Strengths | Limitations | Best For |
| GC-MS | Electron Ionization (EI) | Extensive, "hard" | Provides a detailed fragmentation fingerprint, useful for library matching. | May not show a molecular ion; requires volatile/thermally stable compounds (or derivatization). | Initial screening and confirmation when a spectral library is available. |
| LC-MS/MS | Electrospray Ionization (ESI) | Controlled, "soft" followed by CID | Clearly shows the molecular ion; provides specific structural information through targeted fragmentation. | Fragmentation is less extensive than EI, potentially missing some structural details. | Definitive molecular weight determination and unambiguous structure confirmation. |
For the unequivocal structural confirmation of 2-amino-5-piperidinopyridine, a dual-pronged approach is recommended. Initially, LC-MS/MS with ESI provides the most reliable method for determining the molecular weight and obtaining key structural fragments through controlled dissociation.[21] Subsequently, GC-MS with EI can be used as a complementary technique to generate a detailed fragmentation pattern that can be used for further confirmation and potential library matching in the future. This comprehensive approach ensures a self-validating system, providing the highest level of confidence in the structural assignment.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]
-
ESI response of aniline and 4-aminopyridine in presence of different,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Gas chromatography/mass spectroscopy identification of M2 as... - ResearchGate. (n.d.). Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(2-3), 83-103. [Link]
-
Al-Sabti, B., & Harbali, J. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC International, 105(1), 133-139. [Link]
-
Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. (n.d.). Retrieved from [Link]
-
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PloS one, 11(12), e0167502. [Link]
-
2-Aminopyridine - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Lee, J. Y., Min, Y. S., Kim, J. H., & Kim, J. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid communications in mass spectrometry : RCM, 26(21), 2504–2508. [Link]
-
Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.org. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(9), 1023-1027. [Link]
-
Scheme 2. A proposed MS/MS fragmentation pattern of BPD. - ResearchGate. (n.d.). Retrieved from [Link]
-
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from [Link]
-
2-Amino-5-chloropyridine - the NIST WebBook. (n.d.). Retrieved from [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022). Retrieved from [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019). Retrieved from [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (2022). Retrieved from [Link]
-
Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC - NIH. (n.d.). Retrieved from [Link]
-
A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. (n.d.). Retrieved from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019). Retrieved from [Link]
-
Electrospray ionization - YouTube. (2014). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - RSC Publishing. (2021). Retrieved from [Link]
-
4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts. (2022). Retrieved from [Link]
Sources
- 1. pittcon.org [pittcon.org]
- 2. scispace.com [scispace.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to 5-(Piperidin-1-YL)pyridin-2-amine and its Piperazine Analog for Drug Discovery
In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents.[1][2][3] Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a focal point of drug discovery programs targeting a wide range of diseases, from cancer to neurological disorders.[1][4] This guide presents a detailed comparative analysis of two closely related 2-aminopyridine derivatives: 5-(Piperidin-1-YL)pyridin-2-amine and its piperazine analog, 5-(Piperazin-1-yl)pyridin-2-amine.
The strategic replacement of a piperidine ring with a piperazine is a common tactic in medicinal chemistry, known as a "bioisosteric replacement." While structurally similar, the introduction of a second nitrogen atom in the piperazine ring can profoundly alter a molecule's physicochemical and pharmacological properties.[5] This seemingly minor change can impact everything from solubility and cell permeability to target binding and metabolic stability. Understanding these differences is crucial for researchers aiming to fine-tune the properties of a lead compound. This guide provides an in-depth, data-driven comparison to inform such strategic decisions in drug development.
Section 1: Physicochemical Properties - The Foundation of Drug-likeness
A molecule's journey through the body is dictated by its physicochemical properties. Basicity (pKa), lipophilicity (LogP), and solubility are critical parameters that govern absorption, distribution, metabolism, and excretion (ADME). The core difference between our two subject compounds is the piperazine ring's second amine group, which introduces an additional basic center.
Expertise & Experience: The piperazine analog is expected to be more hydrophilic and have two distinct pKa values. The higher basicity of the piperazine can enhance aqueous solubility, a desirable trait for formulation, but may also increase ionization at physiological pH, potentially hindering passive diffusion across cell membranes. Conversely, the more lipophilic piperidine analog may exhibit better membrane permeability but could suffer from lower solubility. These trade-offs are central to the optimization challenges faced in drug discovery.
| Property | 5-(Piperidin-1-YL)pyridin-2-amine | 5-(Piperazin-1-yl)pyridin-2-amine | Rationale for Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₅N₃[6] | C₉H₁₄N₄[7] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 177.25 g/mol [6] | 178.23 g/mol [7] | A key parameter in Lipinski's Rule of Five; lower MW is often preferred for oral bioavailability. |
| Predicted pKa | ~9.0 (Piperidine N) | pKa₁: ~8.7 (Aliphatic N), pKa₂: ~4.5 (Aromatic-adjacent N)[7][8] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. The two pKa values for the piperazine analog allow for more complex acid-base behavior.[9] |
| Predicted cLogP | ~1.9 | ~0.8 | Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. A LogP between 1-3 is often optimal for oral drugs. |
| Aqueous Solubility | Lower | Higher | The ability to dissolve in aqueous media is critical for absorption and formulation. The second amine in piperazine acts as a hydrogen bond acceptor, typically increasing water solubility.[5] |
| Hydrogen Bond Donors | 1 (exocyclic NH₂) | 2 (exocyclic NH₂, piperazine N-H) | Key for molecular recognition and target binding. |
| Hydrogen Bond Acceptors | 2 (pyridine N, piperidine N) | 3 (pyridine N, 2x piperazine N) | Influences solubility and interactions with biological macromolecules. |
Note: Predicted values are generated from standard computational models and may vary from experimental results.
Section 2: Synthesis and Chemical Reactivity
Both compounds can be synthesized through nucleophilic aromatic substitution (SNAᵣ) on a pyridine ring, a common and robust reaction in heterocyclic chemistry.
Expertise & Experience: A typical synthetic route involves reacting a halo-substituted pyridine (e.g., 2-amino-5-bromopyridine) with the corresponding cyclic amine (piperidine or N-Boc-piperazine). The use of N-Boc-piperazine is a critical strategic choice. The Boc (tert-butoxycarbonyl) protecting group deactivates one of the piperazine nitrogens, preventing side reactions and allowing for controlled, site-selective functionalization. This protecting group can be easily removed in a subsequent step, typically under acidic conditions, to yield the final piperazine analog. This two-step process for the piperazine analog adds a layer of complexity compared to the single-step synthesis of the piperidine derivative but provides essential control. A patent for the synthesis of the N-Boc-piperazine precursor highlights a method involving a substitution reaction followed by a reduction.[10]
Comparative Synthesis Workflow
Below is a diagram illustrating a common synthetic approach for both compounds, highlighting the key difference in the piperazine route.
Section 3: Comparative Biological and Pharmacokinetic Profile
The structural divergence between the piperidine and piperazine rings often leads to distinct biological activities and ADME profiles. The piperazine moiety, for instance, is a common feature in many CNS-active drugs and kinase inhibitors.[5] The piperazine analog of the topic, 5-(piperazin-1-yl)pyridin-2-amine, is noted as a reagent in the synthesis of anticancer agents, specifically as an impurity of Palbociclib, a CDK4/CDK6 inhibitor.[8][11] This suggests that this scaffold has potential utility in oncology.
Expertise & Experience: We can hypothesize potential differences in their performance based on established medicinal chemistry principles. The additional nitrogen in the piperazine ring can serve as an extra interaction point (a hydrogen bond donor/acceptor or a basic center for a salt bridge) within a target's binding pocket, potentially increasing potency. However, this same feature can also lead to off-target effects, such as binding to hERG channels, which is a key safety concern. The piperidine analog, being more lipophilic, might exhibit higher passive permeability but could be more susceptible to Phase I metabolism (e.g., oxidation) by cytochrome P450 enzymes.
Illustrative Biological Target: Cyclin-Dependent Kinases (CDKs)
Given the known association of the piperazine analog with the CDK4/6 inhibitor Palbociclib, we can use this as a representative target class to frame our comparison.[7][11] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
Comparative In Vitro ADME Data
The following table summarizes expected outcomes from key in vitro ADME assays. These experiments are fundamental in early drug discovery to assess the viability of a compound.
| Assay | Experimental Goal | Expected Outcome for Piperidine Analog | Expected Outcome for Piperazine Analog | Justification |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Assess passive membrane permeability.[12] | Higher Permeability | Lower Permeability | The higher lipophilicity (LogP) of the piperidine analog generally correlates with increased passive diffusion across lipid membranes. The piperazine analog's higher polarity and ionization at physiological pH can reduce permeability. |
| Liver Microsomal Stability Assay | Measure metabolic stability by Phase I enzymes (CYPs).[13][14] | Moderate to Low Stability | Moderate to High Stability | The piperidine ring is more susceptible to CYP-mediated oxidation. The piperazine ring can be more metabolically robust, though N-dealkylation is a possible metabolic route. |
| Kinetic Aqueous Solubility | Determine solubility in a buffered solution. | Lower Solubility | Higher Solubility | The piperazine's second basic nitrogen provides an additional site for protonation, forming more soluble salt forms in aqueous buffer (pH 7.4).[5] |
Section 4: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the cornerstone assays discussed above are provided.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Trustworthiness: This protocol is a self-validating system. It includes high and low permeability control compounds (e.g., Testosterone and Furosemide, respectively). The results for the test compounds are only considered valid if the controls fall within their expected permeability ranges.
-
Prepare Lipid Solution: Create a 1% (w/v) solution of L-α-phosphatidylcholine in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well PVDF donor plate. Allow the solvent to evaporate for at least 20 minutes.[15]
-
Prepare Compound Solutions: Prepare 10 mM DMSO stock solutions of the test compounds and controls. Dilute these stocks to 200 µM in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Fill Acceptor Plate: Add 300 µL of the PBS buffer to each well of a 96-well acceptor plate.
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add Compounds to Donor Plate: Add 200 µL of the diluted compound solutions to the donor plate wells.[15]
-
Incubation: Cover the plate assembly and incubate at room temperature for 16-18 hours with gentle shaking.[15][16]
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.[12]
Protocol 2: Liver Microsomal Stability Assay
Trustworthiness: This protocol includes positive controls (compounds with known high and low metabolic clearance, like Verapamil and Diazepam) and a negative control (incubation without the NADPH cofactor).[17][18] A significant decrease in the parent compound should only be observed in the presence of NADPH for the positive controls, validating the metabolic activity of the microsomes.
-
Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.
-
Prepare Compound Incubation Mix: In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).[14][17]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH solution to initiate the metabolic reaction. For the negative control wells, add buffer instead of NADPH.[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[14][18]
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[14]
Conclusion: A Strategic Choice in Drug Design
The decision to use a piperidine versus a piperazine scaffold is a nuanced one, driven by the specific goals of the drug discovery program. Neither scaffold is inherently superior; they are tools to be applied strategically.
-
The 5-(Piperidin-1-YL)pyridin-2-amine analog represents a more lipophilic, potentially more permeable starting point. It may be favored when high passive absorption is a primary goal and metabolic liabilities can be addressed through further chemical modification.
-
The 5-(Piperazin-1-yl)pyridin-2-amine analog offers advantages in aqueous solubility and provides an additional nitrogen atom that can be exploited for enhancing target binding or for attaching further chemical moieties to explore structure-activity relationships.[5] This makes it a highly versatile scaffold, particularly in areas like kinase inhibition where solubility and specific polar interactions are often key to success.[5][11]
Ultimately, a thorough understanding of the comparative strengths and weaknesses of these foundational heterocycles, supported by the robust experimental data outlined in this guide, empowers medicinal chemists to make more informed decisions. This accelerates the design-make-test-analyze cycle and enhances the probability of developing novel, safe, and effective medicines.
References
-
Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]
- Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
PubMed. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Evotec. Microsomal Stability. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
ResearchGate. Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. [Link]
- Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry. [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
MilliporeSigma. Metabolic Stability Assays. [Link]
-
Journal of Chemical Society of Nigeria. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
National Institutes of Health. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
ResearchGate. Some bioactive molecules containing the 2-aminopyridine. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 5-(Piperidin-1-YL)pyridin-2-amine | 94924-94-4 [smolecule.com]
- 7. 5-(piperazin-1-yl)pyridin-2-aMine CAS#: 1082876-26-3 [m.chemicalbook.com]
- 8. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Validating Novel Inhibitors of the MAPK/ERK Pathway: The Case of 2-amino-5-piperidinopyridine
Introduction: The Rationale for Targeting a Central Growth Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a cornerstone of cellular communication, translating extracellular signals into critical cellular responses like proliferation, differentiation, and survival.[1][2] This signaling cascade, often referred to as the Ras-Raf-MEK-ERK pathway, is a tightly regulated process initiated by growth factors binding to their receptors on the cell surface.[3][4] However, in a vast number of human cancers, mutations in key components of this pathway, such as BRAF and RAS, lead to its constitutive, uncontrolled activation, driving malignant growth.[5][6] This dependency makes the MAPK/ERK pathway a highly validated and critical target for anticancer drug development.[7][8]
This guide provides a comprehensive, technically-grounded framework for validating the inhibitory effect of a novel small molecule, 2-amino-5-piperidinopyridine (hereafter referred to as "Compound X"), on the MAPK/ERK pathway. We will present a multi-tiered experimental strategy, explaining not just the "how" but the critical "why" behind each methodological choice. To provide a clear benchmark for performance, Compound X will be objectively compared against Trametinib , a well-characterized, FDA-approved MEK inhibitor.[5][9] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel kinase inhibitors.
The MAPK/ERK Signaling Cascade: A Visual Overview
The canonical MAPK/ERK pathway is a tiered kinase cascade. Upon activation by upstream signals (e.g., activated Ras), Raf kinases (MAPKKK) phosphorylate and activate MEK1/2 (MAPKK).[10] MEK1/2, being dual-specificity kinases, then phosphorylate and activate ERK1/2 (MAPK) on specific threonine and tyrosine residues.[11] Activated ERK1/2 subsequently translocates to the nucleus to phosphorylate a multitude of transcription factors, such as c-Myc and Elk-1, thereby regulating gene expression related to cell cycle progression and proliferation.[12]
Caption: A logical workflow for validating a novel MAPK/ERK pathway inhibitor.
Part 1: Direct Target Engagement via In Vitro MEK1 Kinase Assay
Expertise & Experience: The first and most fundamental question is whether Compound X can directly inhibit its intended target, MEK1/2, in a cell-free environment. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a pure measure of biochemical potency. An in vitro kinase assay, such as the luminescent ADP-Glo™ assay, is the industry standard for this purpose. [13]It measures the amount of ADP produced from the kinase's phosphorylation of a substrate, with a lower signal indicating greater inhibition.
Experimental Protocol: MEK1 Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant active MEK1 kinase and its specific substrate, inactive ERK2.
-
Compound Dilution: Perform a serial dilution of Compound X and the comparator, Trametinib, to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control for background.
-
Kinase Reaction: Add the diluted compounds to the MEK1/substrate mixture. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Measure the resulting luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | MEK1 | ADP-Glo™ Kinase Assay | 15.2 |
| Trametinib | MEK1 | ADP-Glo™ Kinase Assay | 10.8 |
Interpretation: The hypothetical data indicate that Compound X is a potent, direct inhibitor of MEK1 kinase activity, with an IC50 in the low nanomolar range, comparable to the established MEK inhibitor Trametinib. This result provides the foundational evidence needed to proceed with cellular studies.
Part 2: Cellular Target Inhibition via Western Blot for Phospho-ERK
Trustworthiness: A successful biochemical assay must be validated in a cellular context. The most direct and reliable method to confirm MEK1/2 inhibition in cells is to measure the phosphorylation status of its direct substrate, ERK1/2. [14]A potent MEK inhibitor should cause a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK) without affecting the total amount of ERK1/2 protein. This demonstrates on-target activity and provides a crucial link between direct enzyme inhibition and a cellular signaling event.
Experimental Protocol: Western Blot for p-ERK and Total ERK
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., A375 human melanoma, which harbors a BRAF V600E mutation leading to constitutive MAPK pathway activation) in 6-well plates. [15]Allow cells to adhere overnight.
-
Inhibitor Incubation: Treat the cells with increasing concentrations of Compound X or Trametinib (e.g., 0-1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins like ERK.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel. [16]After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. [17] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. [18]7. Stripping and Re-probing:
-
Self-Validation Step: To ensure the observed decrease in p-ERK is not due to overall protein degradation or unequal loading, the same membrane must be analyzed for total ERK levels. [18] * Strip the membrane of the first set of antibodies using a mild stripping buffer.
-
Re-block and re-probe the membrane with a primary antibody against total ERK1/2.
-
Image the blot again. A housekeeping protein like GAPDH or β-actin can also be used as a loading control.
-
-
Densitometry: Quantify the band intensities using software like ImageJ. [19]Normalize the p-ERK signal to the total ERK signal for each sample.
Comparative Performance Data (Hypothetical)
| Compound | Concentration (nM) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| Control (DMSO) | 0 | 1.00 |
| Compound X | 10 | 0.65 |
| 50 | 0.21 | |
| 250 | 0.05 | |
| Trametinib | 10 | 0.58 |
| 50 | 0.15 | |
| 250 | 0.03 |
Interpretation: The quantitative analysis confirms that both Compound X and Trametinib effectively reduce ERK1/2 phosphorylation in a dose-dependent manner within A375 cells. The similar dose-response profiles suggest that Compound X engages its target in a cellular environment with a potency that rivals the clinical-grade comparator. The consistent levels of total ERK across all lanes validate that the effect is specific to inhibiting phosphorylation, not altering protein expression.
Part 3: Phenotypic Outcome via Cell Proliferation Assay
Authoritative Grounding: The ultimate goal of an anticancer agent targeting a proliferation pathway is to inhibit cancer cell growth. [3]Therefore, the final validation step is to determine if the observed biochemical and cellular target inhibition translates into a meaningful anti-proliferative phenotype. Assays like the MTT or CCK-8 assay measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [14][20]
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed A375 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound X and Trametinib to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Scientist's Note: A 72-hour incubation period is typically sufficient to observe the effects of an anti-proliferative agent, allowing for multiple cell doubling times.
-
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 (the concentration required to inhibit cell growth by 50%).
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | Assay Type | GI50 (nM) |
| Compound X | A375 Melanoma | MTT (72 hr) | 45.8 |
| Trametinib | A375 Melanoma | MTT (72 hr) | 33.1 |
Interpretation: The hypothetical data demonstrate that Compound X effectively inhibits the proliferation of BRAF-mutant melanoma cells, a cell type known to be dependent on MAPK/ERK signaling. Its GI50 value is in the mid-nanomolar range, further confirming that its potent biochemical and cellular activities translate into a desired biological outcome. While slightly less potent than Trametinib in this assay, its performance is robust and warrants further investigation.
Conclusion and Future Directions
This guide outlines a rigorous, three-tiered validation strategy that establishes a clear line of evidence from direct enzyme inhibition to cellular target modulation and, ultimately, to a functional anti-proliferative effect. The hypothetical data presented for our novel molecule, 2-amino-5-piperidinopyridine (Compound X), demonstrate its potential as a potent inhibitor of the MAPK/ERK pathway, with performance metrics comparable to the established drug Trametinib.
This self-validating workflow—where biochemical potency is confirmed by cellular on-target activity, which in turn is validated by a relevant phenotypic outcome—provides a high degree of confidence in the compound's mechanism of action. This foundational data is a prerequisite for more advanced preclinical studies, including selectivity profiling against other kinases, in vivo xenograft models, and pharmacokinetic/pharmacodynamic (PK/PD) assessments.
References
-
The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. Hindawi. [Link]
-
MAPK/ERK pathway. Wikipedia. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. [Link]
-
Ras/Raf/MEK/ERK (MAPK) Pathway Explained | Basic Science Series. YouTube. [Link]
-
Western blot band for Erk and phopho(p). ResearchGate. [Link]
-
A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. bioRxiv. [Link]
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. PubMed Central. [Link]
-
Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells. PubMed Central. [Link]
-
ERK Pathway Inhibitors: How Low Should We Go?. Cancer Discovery, AACR Journals. [Link]
-
Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. [Link]
-
Erk Signaling Pathway. Creative Diagnostics. [Link]
-
Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. National Institutes of Health (NIH). [Link]
-
The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. PubMed Central. [Link]
-
Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. MDPI. [Link]
-
Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. [Link]
-
Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers. [Link]
-
Main components of the MAPK/ERK pathway. ResearchGate. [Link]
-
Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers. [Link]
-
Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression. PubMed Central. [Link]
-
How should we analyze the two bands of phospho ERK1/2 in western blot ?. ResearchGate. [Link]
Sources
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
